N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-fluorobenzamide
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Overview
Description
N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-fluorobenzamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-fluorobenzamide typically involves the following steps:
Formation of the Oxadiazole Ring: This step involves the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions to form the 1,3,4-oxadiazole ring.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group is introduced through a nucleophilic substitution reaction using a suitable dichlorophenyl halide.
Attachment of the Fluorobenzamide Moiety: The final step involves the coupling of the oxadiazole intermediate with 2-fluorobenzoyl chloride in the presence of a base to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to form reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the dichlorophenyl and fluorobenzamide moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-fluorobenzamide has been studied for various scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with specific biological targets.
Industrial Applications: The compound is used as an intermediate in the synthesis of other biologically active molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with receptors to modulate signal transduction pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine: This compound also contains a dichlorophenyl group and has shown activity against Mycobacterium tuberculosis.
2-(3,5-dichlorophenyl)-1,3-benzoxazole-6-carboxylic acid: Another dichlorophenyl derivative used in the treatment of cardiomyopathy.
Uniqueness
N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-fluorobenzamide is unique due to its specific combination of the oxadiazole ring and fluorobenzamide moiety, which imparts distinct biological activities and chemical properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Cl2FN3O2/c16-8-5-6-11(17)10(7-8)14-20-21-15(23-14)19-13(22)9-3-1-2-4-12(9)18/h1-7H,(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWXWZQBNIWGPQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NN=C(O2)C3=C(C=CC(=C3)Cl)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Cl2FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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